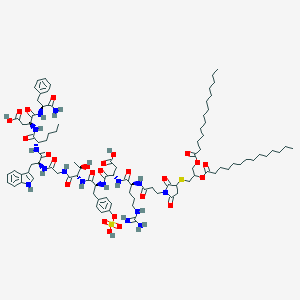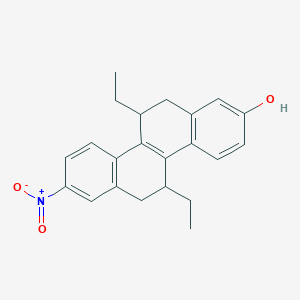
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol is a chemical compound that belongs to the class of nitroaromatic compounds. It is a yellow crystalline solid with a chemical formula of C20H23NO3. This compound has gained interest in scientific research due to its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The exact mechanism of action of 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol in lab experiments is its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, which makes it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol. One direction is to further investigate its potential as a therapeutic agent in various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, research could be conducted to optimize its pharmacokinetic and pharmacodynamic properties, which could improve its therapeutic potential.
Synthesemethoden
The synthesis of 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol involves a multi-step process. The first step involves the reaction of 2-nitrobenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 2-nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysene. The second step involves the reduction of the nitro group in the presence of palladium on carbon and hydrogen gas to form 2-Amino-5,11-diethyl-5,6,11,12-tetrahydrochrysene. The final step involves the reaction of 2-Amino-5,11-diethyl-5,6,11,12-tetrahydrochrysene with 8-bromo-1-octanol in the presence of potassium carbonate and dimethylformamide to form 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
138090-25-2 |
|---|---|
Produktname |
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol |
Molekularformel |
C22H23NO3 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
5,11-diethyl-8-nitro-5,6,11,12-tetrahydrochrysen-2-ol |
InChI |
InChI=1S/C22H23NO3/c1-3-13-9-15-11-17(23(25)26)5-7-19(15)21-14(4-2)10-16-12-18(24)6-8-20(16)22(13)21/h5-8,11-14,24H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
FLNNJDAUTHCVAU-UHFFFAOYSA-N |
SMILES |
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O |
Kanonische SMILES |
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O |
Synonyme |
2-nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol THCNO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



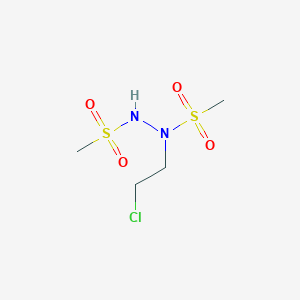
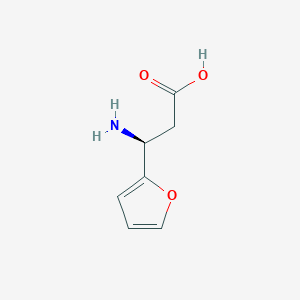

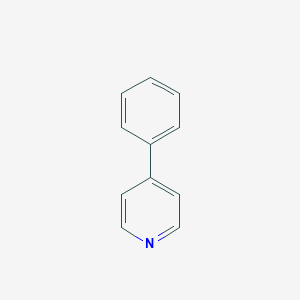


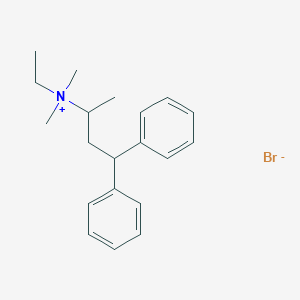
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
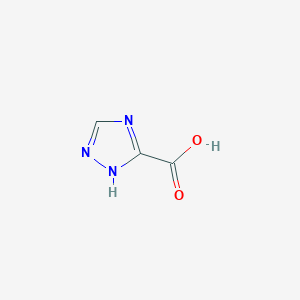
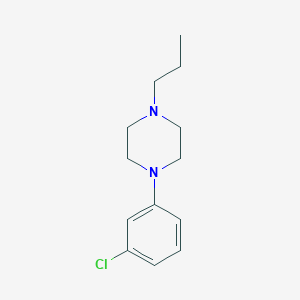

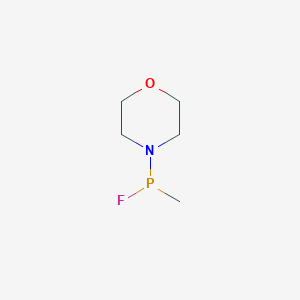
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
